molecular formula C12H15F3N2 B13900671 Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans

Cat. No.: B13900671
M. Wt: 244.26 g/mol
InChI Key: WMMPTAKSLQNVBD-QWRGUYRKSA-N
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Description

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans is a compound that belongs to the pyrrolidine class of chemicals Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and trifluoromethyl groups. One common approach is to start with a suitable precursor, such as a substituted pyrrolidine, and then perform functional group transformations to achieve the desired compound. Reaction conditions often include the use of strong bases, such as sodium hydride, and various solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with different oxidation states.

    Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines

Scientific Research Applications

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans has several scientific research applications, including:

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structural features make it a useful tool for studying biological processes and interactions, such as enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including metabolic disorders and neurological conditions.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the benzyl and trifluoromethyl groups, play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on the compound’s mechanism of action are essential to fully understand its potential therapeutic applications and optimize its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine: This compound shares the pyrrolidine core and trifluoromethyl group but differs in the substitution pattern on the aromatic ring.

    rac-(3R,4S)-4-(4-methoxyphenyl)-1-(1-phenylcyclopentanecarbonyl)pyrrolidin-3-amine hydrochloride: Another pyrrolidine derivative with different substituents, highlighting the diversity of this chemical class.

Uniqueness

Rac-(3r,4s)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both benzyl and trifluoromethyl groups enhances its potential for diverse applications, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-7-17(8-11(10)16)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,16H2/t10-,11-/m0/s1

InChI Key

WMMPTAKSLQNVBD-QWRGUYRKSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C(F)(F)F

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C(F)(F)F

Origin of Product

United States

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